![molecular formula C7H10N2 B12936785 (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile CAS No. 1909288-55-6](/img/structure/B12936785.png)
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,5R)-2-Azabicyclo[221]heptane-5-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare derivatives of this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing groups for stabilization during the reaction . The specific conditions depend on the desired reaction and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile involves its interaction with molecular targets through its nitrogen and nitrile groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different functional groups.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another similar compound with variations in stereochemistry and functional groups.
Uniqueness
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group.
Propiedades
Número CAS |
1909288-55-6 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6-,7+/m0/s1 |
Clave InChI |
ZYGSYWNTOIZIMA-LYFYHCNISA-N |
SMILES isomérico |
C1[C@H]2C[C@H]([C@@H]1CN2)C#N |
SMILES canónico |
C1C2CC(C1CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



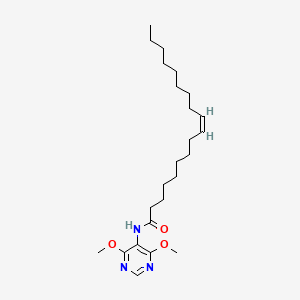

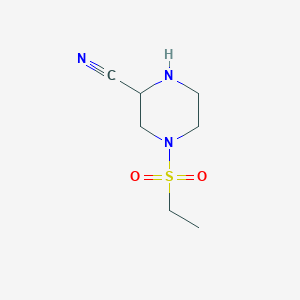

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
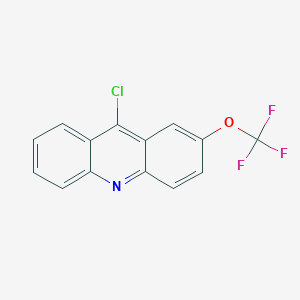
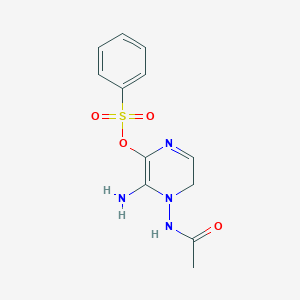
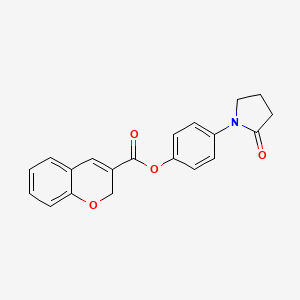
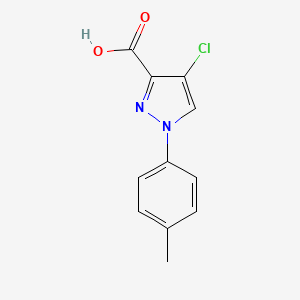
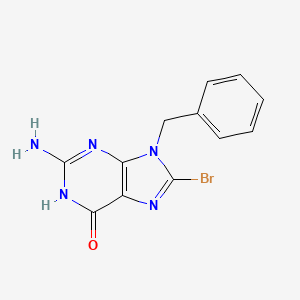
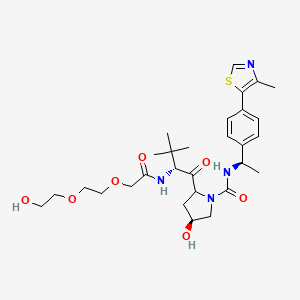
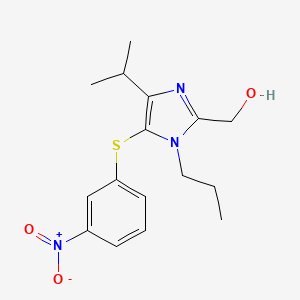
![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
